molecular formula C15H13ClN6O2S B10892537 methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10892537
M. Wt: 376.8 g/mol
InChI Key: UXLWGFZYNMLUDV-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of 4-chloro-1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions to form the pyrazole ring.

    Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the reaction of the pyrazole derivative with a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine precursor. This reaction often requires the use of strong bases or acids as catalysts and is conducted under high temperatures.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of multiple heteroatoms and functional groups allows for diverse interactions with biological targets.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: can be compared with other pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the core structure but differ in substituents, affecting their reactivity and applications.

    Pyrazole derivatives: These compounds have a similar pyrazole ring but may lack the fused triazolo[1,5-c]pyrimidine system, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its fused heterocyclic system, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C15H13ClN6O2S

Molecular Weight

376.8 g/mol

IUPAC Name

methyl 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C15H13ClN6O2S/c1-6-8-13-18-12(10-9(16)7(2)19-21(10)3)20-22(13)5-17-14(8)25-11(6)15(23)24-4/h5H,1-4H3

InChI Key

UXLWGFZYNMLUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C(=NN4C)C)Cl)C(=O)OC

Origin of Product

United States

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